molecular formula C14H14N4O3 B15081288 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B15081288
M. Wt: 286.29 g/mol
InChI Key: HBLIFNDCSCCGMX-CAOOACKPSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a dimethoxyphenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 2,5-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and chemical behaviors compared to its analogs .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-20-11-3-4-13(21-2)10(7-11)8-17-18-14(19)12-9-15-5-6-16-12/h3-9H,1-2H3,(H,18,19)/b17-8+

InChI Key

HBLIFNDCSCCGMX-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC=CN=C2

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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